4-oxo-8-phenyl-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
This compound belongs to a class of fused heterocyclic molecules featuring an imidazo[2,1-c][1,2,4]triazine core with a 4-oxo substituent and a phenyl group at the 8-position. The carboxamide group at the 3-position is substituted with a thiophen-2-ylmethyl moiety, distinguishing it from structurally related derivatives. These compounds are of significant interest in medicinal chemistry due to their reported anticancer, antiproliferative, and low cytotoxicity profiles . The thiophene substituent may enhance binding interactions with biological targets, while the phenyl group contributes to aromatic stacking and stability .
Properties
IUPAC Name |
4-oxo-8-phenyl-N-(thiophen-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c23-15(18-11-13-7-4-10-25-13)14-16(24)22-9-8-21(17(22)20-19-14)12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKMDZNJNCKNDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-8-phenyl-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a novel heterocyclic derivative that has attracted considerable attention due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial properties, and mechanisms of action based on various research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by an imidazo[2,1-c][1,2,4]triazine core. The presence of the oxo group and the thiophen-2-yl methyl moiety contributes to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 409.5 g/mol |
| XLogP3-AA | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 7 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines including LS180 (colon cancer), HeLa (cervical cancer), and A549 (lung cancer). Notably:
- IC50 Values : The compound showed an IC50 value of 37.9 µM against LS180 cells while remaining non-toxic to normal GMK cells .
- Mechanism of Action : The compound's mechanism involves DNA strand breakage in cancer cells and modulation of key signaling pathways associated with cell proliferation and survival .
Antimicrobial Activity
The compound also displays antimicrobial properties. In vitro studies have shown that several derivatives within the same class exhibit activity against bacterial strains with minimum inhibitory concentration (MIC) values ranging from 15.0 to 78.6 µM .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It is believed to inhibit enzymes involved in critical cellular processes.
- Receptor Binding : The structure allows binding to various receptors which may alter signal transduction pathways.
- DNA Interaction : Its ability to induce DNA strand breaks contributes to its anticancer efficacy.
Case Studies
Several studies have documented the biological effects of this compound:
- Study on LS180 Cells : This study highlighted the selective cytotoxicity of the compound towards LS180 cells while sparing normal cells .
- Antimicrobial Efficacy : Another investigation compared the antimicrobial activity of related compounds against standard antibiotics like ampicillin and chloramphenicol, showing promising results for certain derivatives .
- Molecular Docking Studies : In silico studies have provided insights into the binding interactions between the compound and target proteins, supporting its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares its core structure with several derivatives, differing primarily in substituents at the 3- and 8-positions. Key analogs include:
Key structural insights :
- Thiophene vs.
- Carboxamide vs. Ester : The carboxamide group may enhance solubility and reduce hydrolysis rates compared to ester derivatives like EIMTC .
Anticancer and Antiproliferative Activity
- EIMTC : Demonstrated low toxicity in vitro and in vivo, making it a candidate for preclinical development .
- Fluorophenyl derivative (CID: 946280-67-7) : Fluorine substitution may enhance blood-brain barrier penetration, a critical factor for CNS-targeting agents .
Cytotoxicity Profile
- Thiophene-containing analogs (e.g., 3-(2-furanyl)-8-aryl derivatives) show low cytotoxicity toward normal human skin fibroblasts, suggesting the target compound may share this favorable safety profile .
Thermal Stability and Decomposition Pathways
Thermogravimetric (TG) and differential scanning calorimetry (DSC) studies reveal significant differences in stability among analogs:
Electrochemical and Analytical Behavior
- EIMTC: Detectable at nanomolar concentrations (2.0×10⁻⁹–1.0×10⁻⁷ M) using CNF-modified screen-printed sensors, with a detection limit of 6.7×10⁻¹⁰ M .
- Target compound: No electrochemical data is available, but the carboxamide group may reduce redox activity compared to ester-containing analogs like EIMTC.
Pharmacokinetic and Solubility Predictions
- QSAR modeling : Ethyl ester derivatives (e.g., EIMTC) exhibit moderate blood-brain barrier permeability, while the target compound’s thiophene and carboxamide groups may enhance aqueous solubility and tissue distribution .
- LogP estimates : Thiophene’s aromaticity and carboxamide’s polarity likely result in a lower logP than lipophilic analogs like the 4-fluorophenyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
